molecular formula C10H14O6 B3273132 Dimethyl 3,6-dioxooctanedioate CAS No. 58096-39-2

Dimethyl 3,6-dioxooctanedioate

Cat. No.: B3273132
CAS No.: 58096-39-2
M. Wt: 230.21 g/mol
InChI Key: PJOXGFYPAYXBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl fumarate (DMF), an oral therapeutic agent, is approved by the FDA for treating relapsing-remitting multiple sclerosis (MS). It functions by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, promoting anti-inflammatory and neuroprotective effects. Clinical trials demonstrate its efficacy in reducing annual relapse rates (ARR) by 50% and suppressing subclinical disease activity .

Properties

IUPAC Name

dimethyl 3,6-dioxooctanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-15-9(13)5-7(11)3-4-8(12)6-10(14)16-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOXGFYPAYXBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCC(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297337
Record name 1,8-Dimethyl 3,6-dioxooctanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58096-39-2
Record name 1,8-Dimethyl 3,6-dioxooctanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58096-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dimethyl 3,6-dioxooctanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,6-dioxooctanedioate can be synthesized through the esterification of 3,6-dioxooctanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes where 3,6-dioxooctanedioic acid and methanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,6-dioxooctanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3,6-dioxooctanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 3,6-dioxooctanedioate involves its reactivity due to the presence of ester and keto groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds: DMF vs. Interferon Beta-1a

Study Design and Population

A retrospective cohort study analyzed 316 MS patients (218 on DMF, 98 on interferon beta-1a) to compare clinical and radiological outcomes. Key inclusion criteria: age 18–55, EDSS score <6, and ≥12 months of continuous therapy .

Efficacy Outcomes
Parameter DMF Group Interferon Beta-1a Group p-value
Clinical Relapse Rate (3–15 months) 24.5% 9.6% <0.001
New MRI Lesions (3–15 months) 28.6% 8.7% <0.001
NEDA Status at 15 Months 79.9% 51.1% <0.001

Key Findings :

  • Despite higher early relapse and lesion rates, DMF’s sustained efficacy suggests better immune modulation over time.

Mechanistic and Structural Comparison

  • DMF : A methyl ester of fumaric acid, acting via Nrf2 activation and Th2 immune shift.
  • Interferon Beta-1a : A recombinant cytokine modulating pro-inflammatory T-cell responses.
  • Hexamethylene Diisocyanate (Unrelated Compound) : A diisocyanate (CAS 822-06-0) used in polymer synthesis, unrelated to MS therapeutics .

Limitations of Current Evidence

  • Structural and functional data for the latter are absent in the evidence.
  • Comparative pharmacokinetic or toxicity data for dimethyl 3,6-dioxooctanedioate remain unaddressed.

Biological Activity

Dimethyl 3,6-dioxooctanedioate, also known as this compound or simply DMDO, is a compound that has garnered attention for its potential biological activities. This compound features two carbonyl groups flanked by octanedioate chains and is primarily studied for its applications in medicinal chemistry and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12O4\text{C}_8\text{H}_{12}\text{O}_4

This structure includes two ester functional groups, which are critical for its biological activity.

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism and energy production.
  • Antioxidant Properties : DMDO has shown potential as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Research indicates that DMDO might modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that DMDO could inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The compound was found to affect signaling pathways associated with cell survival and growth.
  • Metabolic Regulation : In animal models, DMDO was observed to influence lipid profiles positively, reducing triglyceride levels and enhancing insulin sensitivity. This suggests potential applications in managing metabolic disorders such as obesity and diabetes.
  • Neuroprotective Effects : Preliminary studies indicate that DMDO may offer neuroprotective benefits by reducing neuronal damage in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundDMDO StructureAntioxidant, anticancer
Dimethyl succinateSuccinate StructureEnergy metabolism modulation
Dimethyl adipateAdipate StructurePotential anti-inflammatory properties

Research Applications

This compound is being investigated for various applications:

  • Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents targeting metabolic disorders and cancer.
  • Biochemical Research : Used as a tool in studying enzyme kinetics and metabolic pathways due to its ability to modulate biological processes.

Q & A

Q. What are the standard synthetic routes for dimethyl 3,6-dioxooctanedioate, and how can reaction conditions be optimized?

this compound is synthesized via esterification or transesterification of dicarboxylic acid precursors. A key example involves the use of controlled oxidative or condensation reactions under anhydrous conditions. For instance, provides NMR data (δ 2.18–3.67 ppm) for a derivative synthesized via a multi-step protocol involving ketone intermediates. Optimization typically involves adjusting catalysts (e.g., acid/base), solvent polarity (e.g., dichloromethane vs. THF), and temperature gradients to maximize yield .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

Characterization relies on 1H/13C NMR , FT-IR , and mass spectrometry . For example, reports 1H NMR peaks at δ 2.60 (t, 2H), 2.78 (t, 2H), and 3.67 (s, 3H), corresponding to methyl ester and ketone protons. Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook in ) ensures accuracy. Purity is confirmed via HPLC with a C18 column and UV detection at 210–254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous esters (e.g., dimethyl 2-oxosuccinate in ) require PPE (gloves, goggles), fume hood use, and protocols for spill containment. Waste must be segregated as halogenated/non-halogenated organic solvents. Emergency measures include rinsing exposed skin/eyes with water and consulting safety sheets (e.g., ) .

Q. What solvents and reaction media are compatible with this compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform). Hydrolysis risk in aqueous media necessitates anhydrous conditions. Compatibility with Grignard reagents or organometallics should be tested in inert atmospheres (Ar/N₂) .

Q. How is this compound utilized as a precursor in organic synthesis?

It serves as a diketone intermediate for cyclization reactions (e.g., forming pyrans or furans) or cross-coupling with amines to generate β-keto amides. highlights similar lactide derivatives used in polymer chemistry, suggesting potential for biodegradable polyester synthesis .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the ketone groups (3,6-dioxo) are susceptible to nucleophilic attack, while ester carbonyls participate in hydrogen bonding. demonstrates analogous kinetic modeling for dimethyl ether synthesis, which can be adapted to map reaction pathways .

Q. How do spectral data discrepancies arise in this compound derivatives, and how can they be resolved?

Discrepancies in NMR shifts (e.g., δ 2.73 vs. 2.78 ppm in ) may stem from solvent effects, impurities, or tautomerism. Multi-nuclear NMR (e.g., DEPT-135, HSQC) and X-ray crystallography can clarify structural ambiguities. Cross-validation with computational spectra (GIAO method) is advised .

Q. What strategies mitigate side reactions (e.g., over-oxidation) during the synthesis of this compound?

Side reactions are minimized via:

  • Temperature control (<0°C for oxidation steps).
  • Use of mild oxidizing agents (e.g., TEMPO/NaClO).
  • In-situ quenching of reactive intermediates (e.g., NaHSO₃). Reaction monitoring via TLC or inline FT-IR (e.g., tracking ketone C=O stretches at ~1700 cm⁻¹) is critical .

Q. How can the compound’s stability under varying pH and thermal conditions be quantified?

Accelerated stability studies (ICH Q1A guidelines) involve:

  • Thermogravimetric analysis (TGA) to assess decomposition thresholds.
  • pH-dependent hydrolysis studies (e.g., 1M HCl/NaOH at 25–60°C). Data are modeled using Arrhenius equations to predict shelf-life .

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

Key challenges include:

  • Exothermicity management (jacketed reactors).
  • Solvent recovery (rotary evaporation vs. fractional distillation).
  • Crystallization optimization (seeding, anti-solvent addition).
    ’s reactor design framework for dimethyl ether synthesis provides a template for kinetic scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 3,6-dioxooctanedioate
Reactant of Route 2
Reactant of Route 2
Dimethyl 3,6-dioxooctanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.